Cas no 953225-77-9 (N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide)

N-{1-(2-Methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide is a synthetic diamide compound featuring a piperidine core functionalized with a 2-methoxyethyl group and a phenyl-substituted ethanediamide moiety. Its structural design confers favorable physicochemical properties, including enhanced solubility and stability, making it suitable for pharmaceutical and chemical research applications. The presence of the methoxyethyl group improves bioavailability, while the diamide linkage offers versatility for further derivatization. This compound is particularly valuable in medicinal chemistry for its potential as a scaffold in drug discovery, particularly targeting central nervous system (CNS) receptors or enzymes. Its well-defined synthetic pathway ensures reproducibility for rigorous experimental use.
N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide structure
953225-77-9 structure
Product Name:N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide
CAS No:953225-77-9
MF:C17H25N3O3
MW:319.39870429039
CID:5799240
PubChem ID:16886707
Update Time:2025-11-01

N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide
    • F5016-0222
    • AKOS024489462
    • N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-phenyloxamide
    • N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide
    • N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-phenyloxalamide
    • 953225-77-9
    • Inchi: 1S/C17H25N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,21)(H,19,22)
    • InChI Key: YVTFIRWQWSMBIC-UHFFFAOYSA-N
    • SMILES: O(C)CCN1CCC(CNC(C(NC2C=CC=CC=2)=O)=O)CC1

Computed Properties

  • Exact Mass: 319.18959167g/mol
  • Monoisotopic Mass: 319.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.7Ų

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N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide Related Literature

Additional information on N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide

Introduction to N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide (CAS No. 953225-77-9)

N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 953225-77-9, belongs to a class of molecules that exhibit potential therapeutic applications. The detailed chemical structure of this compound includes a piperidine ring and a phenyl ethanediamide moiety, which are key features that contribute to its biological activity.

The piperidine ring is a six-membered heterocyclic amine, characterized by the presence of a nitrogen atom in its ring structure. This nitrogen atom can form hydrogen bonds and interact with various biological targets, making piperidine derivatives valuable in drug design. In contrast, the phenyl ethanediamide moiety introduces additional functionality, enhancing the compound's solubility and bioavailability. The combination of these structural elements makes N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide a promising candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of bioisosterism in drug development. Bioisosterism involves the replacement of one functional group with another that has similar physical or chemical properties but may offer improved pharmacological profiles. In the case of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide, the 2-methoxyethyl group attached to the piperidine ring is a bioisostere for simpler alkyl or acetyl groups. This modification can influence the compound's metabolic stability, solubility, and interaction with biological targets.

Current research in the field of neuropharmacology has demonstrated that piperidine derivatives exhibit potential as modulators of central nervous system (CNS) receptors. The N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide structure may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Studies have shown that modifications to the piperidine ring can significantly alter receptor binding affinity and selectivity.

The phenyl ethanediamide moiety further enhances the compound's potential as a pharmacological agent by providing additional sites for interaction with biological targets. This moiety is known to contribute to the compound's solubility in water, which is crucial for oral and intravenous administration. Additionally, the amide bond within this group can participate in hydrogen bonding interactions, further stabilizing the compound's binding to biological targets.

In vitro studies have begun to explore the pharmacological properties of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide. Initial findings suggest that this compound exhibits moderate activity against certain enzymatic targets, making it a promising lead for further optimization. The presence of both the piperidine ring and the phenyl ethanediamide moiety appears to contribute to its multifaceted interactions with biological systems.

The synthesis of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 2-methoxyethyl group onto the piperidine ring is a critical step in the synthesis process, as it determines many of the compound's physicochemical properties. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to achieve high yields and purity.

One of the most significant challenges in developing new pharmaceuticals is ensuring their safety and efficacy in clinical trials. N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide is currently undergoing preclinical studies to assess its potential therapeutic benefits and side effects. These studies involve both in vitro assays and animal models to evaluate its pharmacokinetic and pharmacodynamic properties.

The bioavailability of N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide is an important consideration in drug development. The presence of polar functional groups such as hydroxyl and amide moieties enhances water solubility, which is essential for oral absorption. However, factors such as metabolic stability and gastrointestinal permeability must also be optimized to ensure effective drug delivery.

Future research on N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide will focus on refining its chemical structure to improve its pharmacological profile. Techniques such as structure-based drug design and high-throughput screening will be employed to identify analogs with enhanced activity and reduced side effects. The integration of computational modeling with experimental data will provide valuable insights into how structural modifications affect biological activity.

The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N'-phenylethanediamide represents an exciting example of how collaboration across different scientific disciplines can lead to innovative drug discovery efforts.

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